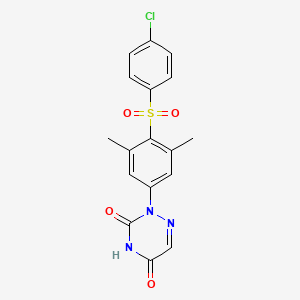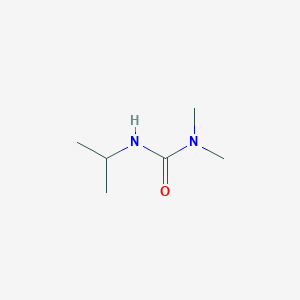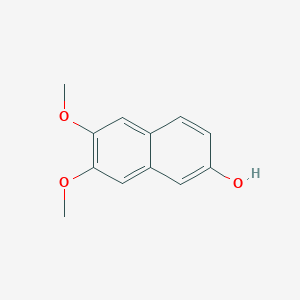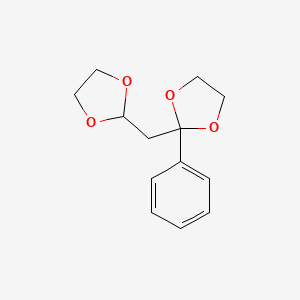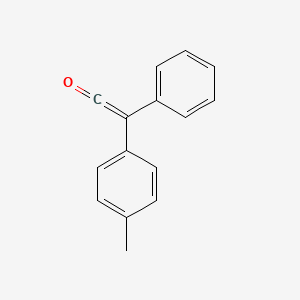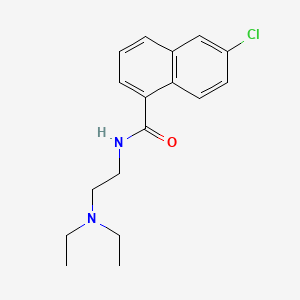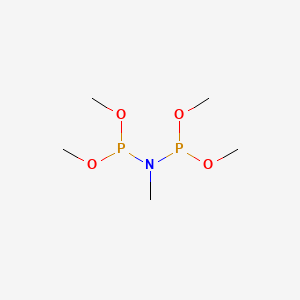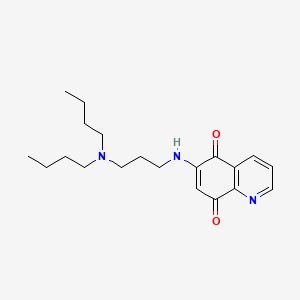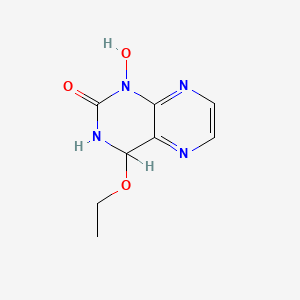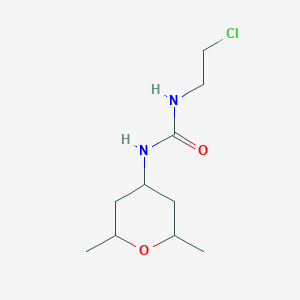![molecular formula C17H24O3 B14676079 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane CAS No. 37718-13-1](/img/structure/B14676079.png)
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane is an organic compound with a complex structure that includes a methoxyphenoxy group, a methylpent-3-en-1-yl chain, and a dimethyloxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxyphenol with an appropriate alkyl halide to form the 4-methoxyphenoxy intermediate. This intermediate is then subjected to further reactions, including alkylation and cyclization, to form the final product. The reaction conditions often involve the use of catalysts such as hydrogen bromide or boron tribromide to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, boron tribromide, potassium permanganate, chromium trioxide, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Applications De Recherche Scientifique
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit neuron transmission by affecting the reflex arc, resulting in muscle relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Methoxyphenoxy)-4-methoxy-2-methyl-1H-indole: This compound shares the methoxyphenoxy group and exhibits similar biological activities.
3-(4-(4-Methoxyphenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid: Another compound with a methoxyphenoxy group, used in various research applications.
Uniqueness
3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane is unique due to its specific structural features, including the dimethyloxirane ring and the methylpent-3-en-1-yl chain
Propriétés
Numéro CAS |
37718-13-1 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-[5-(4-methoxyphenoxy)-3-methylpent-3-enyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C17H24O3/c1-13(5-10-16-17(2,3)20-16)11-12-19-15-8-6-14(18-4)7-9-15/h6-9,11,16H,5,10,12H2,1-4H3 |
Clé InChI |
SUWGPFUOSMFOJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=CC=C(C=C1)OC)CCC2C(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
